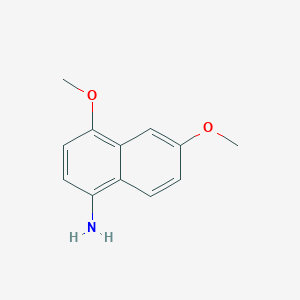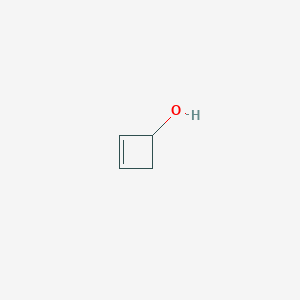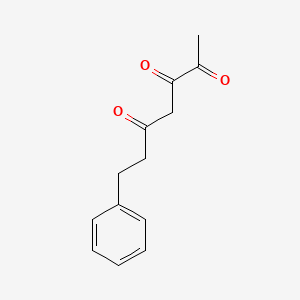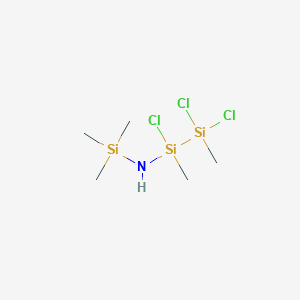
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione is a complex organic compound with a molecular formula of C15H22O2 This compound is part of the naphthalene family, characterized by its two fused benzene rings
Métodos De Preparación
The synthesis of 2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve catalytic hydrogenation and oxidation processes to achieve the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur, where functional groups like halogens or nitro groups are introduced into the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into active sites of enzymes, altering their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
2-Ethyl-4a,8-dimethyl-2,3,4,4a,5,6-hexahydronaphthalene-1,7-dione can be compared with similar compounds such as:
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific arrangement of atoms and potential for diverse chemical reactions.
Propiedades
Número CAS |
116191-67-4 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-ethyl-4a,8-dimethyl-3,4,5,6-tetrahydro-2H-naphthalene-1,7-dione |
InChI |
InChI=1S/C14H20O2/c1-4-10-5-7-14(3)8-6-11(15)9(2)12(14)13(10)16/h10H,4-8H2,1-3H3 |
Clave InChI |
AROBCNDVYRZUDJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2(CCC(=O)C(=C2C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)

![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)


![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)





